molecular formula C21H18O5 B1255229 4'-O-methylalpinumisoflavone

4'-O-methylalpinumisoflavone

Cat. No.: B1255229
M. Wt: 350.4 g/mol
InChI Key: QJSPPBAASCPSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-methylalpinumisoflavone is a natural product found in Millettia thonningii, Euchresta horsfieldii, and other organisms with data available.

Scientific Research Applications

Crystal Structure and Toxicity

  • Research on 4-O-methylalpinumisoflavone, along with other isoflavones, has focused on understanding their crystal structures and electrostatic potentials. These studies, based on X-ray single-crystal structures, provide insights into the aspherical electron density distribution of these compounds. The research found that 4'-O-methylalpinumisoflavone, extracted from Millettia thonningii, demonstrates varying toxicities to brine shrimp, which may be related to its conformation and electrostatic potential features (Kingsford-Adaboh et al., 2006).

Anti-Inflammatory Effects

  • A study investigating the effects of 4′-O-methylalpinumisoflavone on inflammation revealed its potential as an anti-inflammatory agent. The research demonstrated that this compound, when applied to microglial cells, significantly reduced the production of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory drug candidate (Lim et al., 2012).

Antioxidant Properties

  • The antioxidant effects of this compound were investigated, revealing its ability to scavenge radicals effectively. This property was highlighted in a study where compounds isolated from the stem bark of Cudrania tricuspidata, including this compound, showed notable scavenging activity against radicals (Lee et al., 2005).

Anti-Cancer Properties

  • A recent study explored the anti-cancer potential of alpinumisoflavone in treating hepatocellular carcinoma. The compound was found to inhibit cell growth and metastasis through NLRP3 inflammasome-mediated pyroptosis, indicating its potential as a therapeutic agent for cancer treatment (Zhang et al., 2020).

Properties

IUPAC Name

5-hydroxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(19(14)22)20(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSPPBAASCPSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308654
Record name 4′-O-Methylalpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27762-87-4
Record name 4′-O-Methylalpinumisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27762-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-O-Methylalpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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